3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 676371-66-7, molecular formula C₂₁H₁₉NO₄, molecular weight 349.386 g/mol) is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with an Fmoc-protected amino group and a carboxylic acid moiety . This compound is a key building block in peptide synthesis and medicinal chemistry due to the unique structural properties of the BCP scaffold, which imparts high rigidity and metabolic stability. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the amine, enabling its selective deprotection under mild conditions .
The bicyclo[1.1.1]pentane core is a bioisostere for para-substituted benzene rings or tert-butyl groups, offering improved solubility and reduced steric hindrance while maintaining spatial geometry . This compound is commercially available from suppliers such as SpiroChem AG and Fujifilm Wako, with applications in drug discovery, particularly for optimizing pharmacokinetic properties of peptide-based therapeutics .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-18(24)20-10-21(11-20,12-20)22-19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSSOBUBCTQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Addition to [1.1.1]Propellane
The photochemical or thermal radical addition of substrates to [1.1.1]propellane is the most widely reported method. The internal C–C bond of propellane undergoes homolytic cleavage under UV light or initiators like AIBN, enabling insertion of radicals to form disubstituted BCP derivatives. For example, Enamine’s large-scale synthesis (1 kg/day) employs flow photochemistry to add diacetyl to propellane, yielding bicyclo[1.1.1]pentane-1,3-diketone. Subsequent haloform reaction converts the diketone to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key intermediate.
Table 1: Representative Conditions for BCP Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Propellane activation | UV light (365 nm), flow reactor, THF | 85% | |
| Haloform reaction | NaOH, I₂, ethanol, 60°C, 12 h | 78% |
Transition Metal-Mediated Cyclization
Alternative approaches use palladium or nickel catalysts to assemble the BCP core from linear precursors. However, these methods are less common due to challenges in controlling regioselectivity and strain.
Introduction of the Amino Group
Functionalization of the BCP core with an amino group requires careful optimization to avoid ring strain-induced side reactions.
Curtius Rearrangement
Bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 22287-28-1) can be converted to its acyl azide via reaction with diphenylphosphoryl azide (DPPA). Thermal decomposition via Curtius rearrangement yields the corresponding isocyanate, which is hydrolyzed to the primary amine.
Table 2: Curtius Rearrangement Parameters
| Parameter | Value | Source |
|---|---|---|
| Acyl azide formation | DPPA, DMF, 0°C → RT, 2 h | |
| Rearrangement | Toluene, reflux, 4 h | |
| Hydrolysis | 6 M HCl, 60°C, 3 h |
Direct Amination via Radical Pathways
Recent advances utilize radical amination strategies, where BCP radicals generated from propellane react with nitroso compounds or amine precursors. For example, LED-driven photoredox catalysis with Ir(ppy)₃ achieves C–N bond formation at the bridgehead position.
Fluorenylmethoxycarbonyl (Fmoc) Protection
The amino group is protected with the acid-labile Fmoc group to prevent undesired side reactions during subsequent coupling steps.
Fmoc-Cl Coupling
Reaction of the BCP-amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) and a base (e.g., sodium carbonate) proceeds at 0°C to room temperature. Excess base is avoided to prevent epimerization or decomposition.
Table 3: Fmoc Protection Conditions
| Component | Quantity/Parameter | Source |
|---|---|---|
| Fmoc-Cl | 1.2 equiv | |
| Base | Na₂CO₃ (2.0 equiv) | |
| Solvent | DCM, 0°C → RT, 4 h | |
| Yield | 89–92% |
Carbodiimide-Mediated Activation
Alternative protocols employ carbodiimides (e.g., DCC) to activate Fmoc-OH for coupling, though this method is less common due to competing side reactions.
Final Assembly and Purification
The carboxylic acid moiety is typically introduced early in the synthesis (e.g., via haloform reaction) or retained from precursor molecules. Final purification employs reversed-phase HPLC or column chromatography, with purity ≥97% confirmed by NMR and mass spectrometry.
Critical Challenges :
- Strain-Induced Reactivity : The BCP core’s strain increases susceptibility to ring-opening under acidic or basic conditions, necessitating pH-controlled environments.
- Steric Hindrance : Bulky Fmoc groups impede coupling efficiency, requiring excess reagents or prolonged reaction times.
Scalability and Industrial Applications
Enamine’s photochemical flow synthesis demonstrates scalability to kilogram quantities, while academic methods focus on milligram to gram scales. Industrial routes prioritize cost-effective propellane sourcing and minimized purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
One of the primary applications of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid is in the development of pharmaceutical agents. Its unique structure allows for the modification of biological activity, making it a valuable scaffold in drug design.
Case Study: Anticancer Agents
Research has indicated that compounds similar to this bicyclic structure exhibit anticancer properties. For instance, derivatives have been synthesized that target specific cancer cell lines, demonstrating selective cytotoxicity while minimizing effects on normal cells .
2. Peptide Synthesis
The compound can serve as a protecting group in peptide synthesis due to its ability to selectively protect amine functionalities during chemical reactions. This application is crucial in the synthesis of complex peptides where maintaining the integrity of certain functional groups is necessary.
Synthetic Organic Chemistry Applications
1. Building Block for Complex Molecules
In synthetic organic chemistry, 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid acts as a versatile building block for constructing more complex molecules. Its structural features enable chemists to create a variety of derivatives that can be utilized in further synthetic pathways.
Data Table: Comparison of Synthetic Pathways Using the Compound
| Synthetic Pathway | Yield (%) | Reaction Time (hours) | Comments |
|---|---|---|---|
| Pathway A | 85 | 24 | High selectivity for desired product |
| Pathway B | 75 | 12 | Moderate yield; requires optimization |
| Pathway C | 90 | 36 | Excellent for large-scale synthesis |
Research Findings
Recent studies have highlighted the potential of this compound in various research applications:
3. Material Science
The compound's unique structural properties have been explored in material science, particularly in developing new polymers and materials with specific mechanical properties. Its ability to form stable complexes with metal ions has been investigated for potential applications in catalysis and materials engineering .
4. Biological Studies
Investigations into the biological activity of derivatives of this compound have shown promise in modulating biological pathways related to inflammation and cell signaling, which could lead to new therapeutic strategies for treating chronic diseases .
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation.
Molecular Targets and Pathways
When used in biological applications, the compound can interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the nature of the peptide or molecule synthesized using this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, highlighting differences in substituents, protecting groups, and applications:
Key Comparisons:
Protecting Group Stability :
- The Fmoc group in the target compound is removed under basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) . In contrast, the Boc-protected analog (CAS 303752-38-7) requires strong acids like trifluoroacetic acid (TFA) for deprotection, limiting compatibility with acid-sensitive substrates .
Functional Group Effects :
- The fluorinated derivative (CAS 146038-53-1) lacks an amine group but introduces electronegativity, enhancing interactions with hydrophobic enzyme pockets . The hydroxymethyl analog (C₇H₁₀O₃) increases polarity, improving aqueous solubility for in vitro assays .
Structural Rigidity :
- The bicyclo[1.1.1]pentane core imposes greater rigidity compared to cyclopentane derivatives (e.g., CAS 180576-05-0), reducing conformational flexibility and mimicking linear para-substituted aromatics more effectively .
Synthetic Accessibility: The target compound is synthesized via Fmoc-protection of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a precursor prepared through radical fluorination or photochemical methods . Boc-protected analogs are derived using tert-butyl chloroformate under anhydrous conditions .
Research Findings:
- Peptide Incorporation: Pätzel et al. (2004) demonstrated that 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives (e.g., Fmoc and Cbz-protected) exhibit enhanced proteolytic stability in peptide chains compared to linear analogs .
- Bioisosteric Utility : BCP-based carboxylic acids show superior metabolic stability over tert-butyl groups in kinase inhibitors, with a 3.5-fold increase in half-life (t₁/₂) in hepatic microsomes .
- Cost and Availability : The Fmoc-BCP derivative (CAS 676371-66-7) is priced at €1,688/50mg (CymitQuimica), while the Boc analog (CAS 303752-38-7) is more cost-effective (95% purity, ~€500/100mg) due to simpler synthesis .
Biological Activity
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 676371-66-7) is a complex organic compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 349.39 g/mol
- IUPAC Name : 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
- Purity : 97%
Synthesis
The synthesis of this compound generally involves multiple steps, including:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to create the bicyclo[1.1.1]pentane framework.
- Introduction of Functional Groups : Incorporating the fluorenyl and methoxycarbonyl groups through specific coupling reactions.
- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure purity and structural integrity of the final product .
Biological Activity
The biological activity of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily attributed to its role as an amino acid derivative. Key aspects include:
This compound may function similarly to other amino acids in biological systems, participating in peptide synthesis and influencing enzyme activities or receptor interactions. Its structural characteristics allow it to mimic natural amino acids, potentially enhancing binding affinities to various biological targets .
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding its biological activity:
Applications
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific applications:
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid in laboratory settings?
- Answer : This compound is classified under GHS hazard categories for acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization . Key safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is possible .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
- Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Q. What synthetic routes are employed to prepare this compound, and what are the key reaction intermediates?
- Answer : Synthesis typically involves:
- Step 1 : Introduction of the Fmoc-protected amino group via carbodiimide-mediated coupling (e.g., DCC or EDC) to bicyclo[1.1.1]pentane-1-carboxylic acid .
- Step 2 : Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC .
- Critical Intermediates : Bicyclo[1.1.1]pentane-1-carboxylic acid and Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Answer :
- NMR Spectroscopy : H and C NMR to verify Fmoc group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) and bicyclo framework signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHNO, theoretical MW: 337.38) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can steric hindrance from the bicyclo[1.1.1]pentane core impact coupling efficiency in peptide synthesis, and what strategies mitigate this?
- Answer : The bicyclo structure imposes significant steric constraints, reducing nucleophilic accessibility. Optimization strategies include:
- Coupling Reagents : Use HATU or PyBOP instead of DCC for improved activation .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility and reaction kinetics .
- Extended Reaction Times : 12–24 hours at 25°C to maximize yield .
Q. How should researchers resolve discrepancies in reported yields for Fmoc deprotection under basic conditions?
- Answer : Yield variations (e.g., 70–90%) arise from:
- Deprotection Agents : Piperidine (20% in DMF) vs. DBU (1,8-diazabicycloundec-7-ene), with the latter being faster but riskier for side reactions .
- Monitoring : Real-time TLC or LC-MS to track deprotection progress and adjust reaction duration .
- Contradiction Analysis : Compare solvent purity (anhydrous vs. hydrated DMF) and temperature control (±2°C tolerance) across studies .
Q. What methodologies enhance the solubility of this hydrophobic compound in aqueous peptide coupling reactions?
- Answer :
- Co-Solvents : Add 10–20% tert-butanol or DMSO to aqueous buffers to improve solubility without denaturing peptides .
- Micellar Systems : Use surfactants (e.g., SDS) at sub-CMC concentrations to solubilize the compound .
- Structural Modifications : Introduce polar substituents (e.g., hydroxyl groups) to the bicyclo framework, though this may alter bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
